Product packaging for 1-(Propan-2-yl)cyclohexa-1,4-diene(Cat. No.:CAS No. 62782-27-8)

1-(Propan-2-yl)cyclohexa-1,4-diene

Cat. No.: B13140325
CAS No.: 62782-27-8
M. Wt: 122.21 g/mol
InChI Key: RGMGAPYVLURMAG-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)cyclohexa-1,4-diene, more commonly known as γ-Terpinene, is a monoterpene belonging to the class of menthane monoterpenoids . This compound, with the molecular formula C10H16 and a molecular weight of 136.23 g/mol, is characterized by a p-menthadiene backbone with double bonds at the 1- and 4-positions . It appears as a clear liquid with a density of approximately 0.847 g/mL and a boiling point around 183°C . γ-Terpinene serves as a valuable compound in scientific research due to its diverse bioactivities. It is an orally active antioxidant that functions through direct radical scavenging . Studies have shown that γ-Terpinene exhibits potent antinociceptive (pain-blocking) activity in vivo, significantly reducing response to both chemical and thermal stimuli . Furthermore, research on structurally related terpenoid compounds highlights the potential for studying antimicrobial and anti-biofilm activities against a range of human pathogens, including Gram-positive bacteria like Staphylococcus epidermidis and fungi such as Candida albicans . The compound's mechanism of action in these contexts may involve interaction with specific microbial target proteins . Its role as a natural product also makes it a subject of interest in phytochemical and biosynthetic studies. This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14 B13140325 1-(Propan-2-yl)cyclohexa-1,4-diene CAS No. 62782-27-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62782-27-8

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1-propan-2-ylcyclohexa-1,4-diene

InChI

InChI=1S/C9H14/c1-8(2)9-6-4-3-5-7-9/h3-4,7-8H,5-6H2,1-2H3

InChI Key

RGMGAPYVLURMAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC=CC1

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 1 Propan 2 Yl Cyclohexa 1,4 Diene

C5 Precursor Formation: Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP)

The fundamental building blocks for all terpenoids, including 1-(propan-2-yl)cyclohexa-1,4-diene, are the five-carbon (C5) isomers, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov These molecules serve as the universal precursors for the vast array of terpenoid structures found in nature. mdpi.comkegg.jp The formation of IPP and DMAPP is a critical initial step, and their synthesis can occur through two distinct and independent metabolic routes within the plant cell: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govkegg.jprsc.org The isomerization of IPP to the more reactive electrophile, DMAPP, is a crucial activation step catalyzed by the enzyme isopentenyl diphosphate isomerase (IDI). libretexts.orgnih.gov This isomerization establishes the necessary precursors for the subsequent condensation reactions that build the carbon skeletons of terpenoids. nih.gov

Mevalonate (MVA) Pathway Contributions to Terpenoid Biogenesis

The mevalonate (MVA) pathway, which primarily operates in the cytosol of plant cells, is a key contributor to the biosynthesis of a wide range of terpenoids, particularly sesquiterpenes (C15) and triterpenes (C30). rsc.orgnih.govresearchgate.net This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov A pivotal regulatory step in the MVA pathway is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). nih.govnih.gov Following a series of phosphorylation and decarboxylation reactions, mevalonate is ultimately converted into IPP. rsc.orgnih.gov While the MVA pathway is primarily associated with the production of cytosolic terpenoids, there is evidence of some exchange of precursors, like IPP, between the cytosol and plastids, suggesting a degree of metabolic crosstalk between the two pathways. rsc.org

Methylerythritol 4-Phosphate (MEP) Pathway Contributions to Terpenoid Biogenesis

The biosynthesis of monoterpenes like this compound predominantly relies on the methylerythritol 4-phosphate (MEP) pathway, which is localized within the plastids of plant cells. rsc.orgpnas.org This pathway utilizes glyceraldehyde 3-phosphate (G3P) and pyruvate, products of photosynthesis, as its initial substrates. nih.govresearchgate.net The first committed step involves the condensation of these two molecules to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase (DXS). researchgate.netnih.gov Through a series of subsequent enzymatic reactions, DXP is converted into both IPP and DMAPP. rsc.orgresearchgate.net The MEP pathway is the primary source of precursors for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids within the plastids. rsc.orgnih.gov

Key Enzymatic Activities in this compound Biosynthesis

The formation of this compound from the C5 precursors involves two critical enzymatic steps catalyzed by specific synthases.

Geranyl Pyrophosphate Synthase (GPPS)

The first of these steps is the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP). libretexts.orgpnas.orgwikipedia.org This reaction is catalyzed by geranyl diphosphate synthase (GPPS), a plastid-localized enzyme. pnas.orgresearchgate.netnih.gov GPP serves as the direct and universal precursor for all monoterpenes. pnas.orgresearchgate.netnih.gov GPPS can exist as either a homodimer or a heterodimer, with both forms being involved in monoterpene biosynthesis in various plant species. pnas.orgnih.gov

Gamma-Terpinene (B192506) Synthase (TPS) Catalysis

The final and defining step in the biosynthesis of this compound is the cyclization of GPP, a reaction catalyzed by the enzyme γ-terpinene synthase (TPS). nih.govwikipedia.org This enzyme belongs to the large family of terpene synthases (TPSs), which are responsible for the remarkable diversity of terpene structures. nih.gov The catalytic mechanism of TPS is complex, involving the ionization of GPP to form a geranyl cation. This cation then undergoes isomerization and a series of intramolecular rearrangements, including a 1,6-ring closure to form the α-terpinyl cation intermediate. cncb.ac.cnresearchgate.net Subsequent hydride shifts and deprotonation, guided by the specific architecture of the TPS active site, lead to the formation of γ-terpinene as the primary product. cncb.ac.cnresearchgate.net Divalent cations, particularly magnesium ions (Mg²⁺), are essential cofactors for the catalytic activity of γ-terpinene synthase. nih.gov

Genetic and Molecular Regulation of Biosynthetic Flux

The production of this compound is tightly regulated at multiple levels to control the flow of carbon through the biosynthetic pathways. This regulation occurs at the genetic, transcriptional, and post-transcriptional levels. The expression of genes encoding key enzymes in the MVA and MEP pathways, as well as the specific terpene synthases, is often spatially and temporally controlled, and can be induced by various developmental and environmental cues, such as light, temperature, and herbivore or pathogen attack. nih.govresearchgate.net

Transcriptional Control of Terpene Synthase Genes

The biosynthesis of terpenoids, including γ-terpinene, is fundamentally regulated at the level of gene transcription. nih.gov Terpene synthases (TPS) are the key enzymes that catalyze the conversion of prenyl diphosphate precursors, such as geranyl diphosphate (GPP), into the vast array of terpene structures. mdpi.comnih.gov The expression of TPS genes is controlled by a variety of transcription factors (TFs) that bind to specific cis-regulatory elements in their promoter regions, thereby activating or repressing gene activity. nih.govdntb.gov.ua

Several families of transcription factors have been identified as key regulators of TPS genes. These include MYB, MYC (bHLH), NAC, WRKY, and AP2/ERF, among others. nih.govuva.nl For instance, research has shown that MYC and MYB TFs can work together to control the expression of terpene synthase genes. nih.gov In tomato (Solanum lycopersicum), the basic helix-loop-helix (bHLH) transcription factor SlMYC1 regulates the expression of several TPS genes within glandular trichomes, which are specialized sites of terpene synthesis. uva.nl Similarly, another transcription factor in tomato, SlEOT1, has been shown to transactivate the promoter of the monoterpene synthase SlTPS5. uva.nl

In a study on Monarda citriodora, an herb rich in γ-terpinene, a gene co-expression network analysis identified 80 transcription factors that interact with McTPS22, the putative γ-terpinene synthase in this species. researchgate.net This large number of interacting TFs highlights the complexity of the regulatory network. In rice, the OsTPS24 synthase, which produces γ-terpinene, is responsive to jasmonate, indicating a link between hormonal signaling and transcriptional activation. This synthase provides antibacterial activity against the pathogen Xanthomonas oryzae pv. oryzae. nih.gov

The regulation can also be combinatorial, where complexes of different transcription factors are required for the precise control of TPS gene expression. nih.gov This intricate transcriptional control allows plants to modulate the production of γ-terpinene and other terpenoids in response to specific developmental stages and environmental challenges.

Table 1: Transcription Factors Regulating Terpene Synthase (TPS) Genes

Transcription Factor Family Specific Factor(s) Plant Species Target Gene/Pathway Regulatory Effect Reference(s)
bHLH SlMYC1 Tomato (Solanum lycopersicum) Multiple TPS genes in trichomes Positive uva.nl
bHLH MYC2 Camellia sinensis Sesquiterpene synthase genes Positive (interacts with DELLA proteins) nih.gov
SHI/STY SlEOT1 Tomato (Solanum lycopersicum) SlTPS5 (monoterpene synthase) Positive uva.nl
NAC - Kiwifruit (Actinidia deliciosa) Terpene synthases Positive nih.gov
MYB - Camellia sinensis Terpene synthase genes Cooperative control with MYC nih.gov
WRKY - Artemisia annua Genes of the artemisinin (B1665778) pathway Positive/Negative uva.nl
AP2/ERF - Artemisia annua Genes of the artemisinin pathway Positive/Negative uva.nl
SCL SlSCL3 Tomato (Solanum lycopersicum) Terpene biosynthetic pathway genes Positive nih.gov

Hormonal Influence on Terpenoid Biosynthesis

The biosynthesis of terpenoids, including this compound, is significantly influenced by plant hormones, which act as signaling molecules to coordinate growth, development, and responses to environmental stress. mdpi.comnih.gov Key hormones involved in regulating secondary metabolism include jasmonates (like jasmonic acid and methyl jasmonate), salicylic (B10762653) acid, and gibberellins. nih.govnih.gov

Jasmonates are well-known elicitors of plant defense responses and have been extensively shown to enhance the production of a wide range of secondary metabolites, including terpenoids. nih.gov Application of methyl jasmonate can lead to the upregulation of genes encoding key enzymes in terpenoid biosynthetic pathways. nih.gov For example, in rice, the γ-terpinene synthase OsTPS24 is responsive to jasmonate, linking this hormone directly to the production of this specific monoterpene. nih.gov

Salicylic acid is another crucial signaling molecule, primarily associated with pathogen defense. It can have both synergistic and antagonistic interactions with the jasmonate signaling pathway. nih.gov In some cases, salicylic acid has been shown to negatively affect the induction of defense compounds that are typically stimulated by jasmonic acid. nih.gov For instance, in Arabidopsis, salicylic acid was found to reduce the induction of trichomes (which can be sites of terpene synthesis) by jasmonic acid, suggesting a negative cross-talk between these hormonal pathways. nih.gov

Gibberellins, primarily known for their role in regulating growth and development, can also interact with defense pathways. Research has demonstrated a synergistic effect between gibberellin and jasmonic acid on the induction of trichomes in Arabidopsis, indicating a complex interplay between hormones that regulate growth and those that regulate defense in controlling the production of specialized metabolites. nih.gov These hormonal influences allow plants to fine-tune their metabolic output, balancing the energetic costs of growth and defense.

Table 3: Hormonal Effects on Terpenoid Biosynthesis

Hormone General Effect on Terpenoid Synthesis Mechanism of Action Specific Examples Reference(s)
Jasmonates (JA, MeJA) Elicitation / Induction Upregulates the expression of TPS and other biosynthetic genes. Acts as a major elicitor for secondary metabolites. Induces γ-terpinene synthase (OsTPS24) in rice. Enhances triterpene biosynthesis in Medicago truncatula. nih.govnih.gov
Salicylic Acid (SA) Variable (can be negative or positive) Interacts with the jasmonate pathway, often antagonistically. Reduces JA-mediated induction of trichomes in Arabidopsis. nih.govrcin.org.pl
Gibberellin (GA) Synergistic with Jasmonic Acid Interacts with JA signaling pathways. Shows a synergistic effect with JA on the induction of trichomes in Arabidopsis. nih.gov

An in-depth examination of the synthesis and production of this compound, commonly known as γ-terpinene, reveals a convergence of classical organic chemistry, modern metabolic engineering, and established natural product extraction techniques. This monoterpene is a valuable compound found in the essential oils of numerous plants and is recognized for its characteristic aromatic properties. nih.govrsc.orgresearchgate.net The pursuit of efficient and sustainable production methods has driven research into both chemical and biological routes, each with distinct strategies and applications.

Chemical Synthesis and Production Methodologies for 1 Propan 2 Yl Cyclohexa 1,4 Diene

The production of 1-(propan-2-yl)cyclohexa-1,4-diene can be broadly categorized into chemical synthesis, biotechnological production, and isolation from natural sources. Chemical synthesis offers precise control over molecular architecture, while biotechnology provides a renewable and potentially more sustainable alternative. nih.govrsc.orgresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 1 Propan 2 Yl Cyclohexa 1,4 Diene

Oxidation Reactions and Atmospheric Chemistry

1-(Propan-2-yl)cyclohexa-1,4-diene is a volatile organic compound (VOC) found in many consumer products and essential oils, and its oxidation in the atmosphere has significant implications for air quality. acs.orgacs.orgnih.gov

The atmospheric degradation of γ-terpinene is primarily initiated by reaction with hydroxyl (•OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. acs.orgcopernicus.orgcopernicus.org The reaction with •OH radicals is dominant, with studies showing that •OH addition to the double bonds is the major pathway. acs.orgacs.org This initial reaction leads to the formation of hydroxy γ-terpinene peroxy radicals (OH-γ-terp-RO₂•). acs.orgacs.org These radicals can undergo further reactions, including autoxidation, to form highly oxidized, low-volatility products that contribute to the formation of secondary organic aerosols (SOAs). acs.orgacs.org The rapid oxidation of γ-terpinene can also generate other oxygenated VOCs, including formaldehyde (B43269) and other carbonyls. acs.org

Ozonolysis of γ-terpinene is another important atmospheric process. copernicus.orgyoutube.com This reaction also leads to the formation of SOAs, and it represents the first comprehensive study of SOA formation from the γ-terpinene-ozone reaction. copernicus.org Additionally, the reaction of γ-terpinene with the nitrate radical (NO₃), particularly at night, contributes to its atmospheric degradation and the formation of organic nitrates and aerosols. copernicus.org

OxidantKey Products/IntermediatesSignificanceReference(s)
Hydroxyl Radical (•OH) Hydroxy γ-terpinene peroxy radicals (OH-γ-terp-RO₂•), Secondary Organic Aerosols (SOAs), FormaldehydeDominant daytime degradation pathway; contributes to indoor air pollution and potential health risks. acs.orgacs.org
Ozone (O₃) Secondary Organic Aerosols (SOAs), CarbonylsImportant degradation pathway, especially indoors; contributes to particle formation. copernicus.orgyoutube.com
Nitrate Radical (NO₃) Organic nitrates, Secondary Organic Aerosols (SOAs)Significant nighttime degradation pathway. copernicus.org

Nitrate Radical Oxidation and Organic Nitrate Formation

The nitrate radical (NO₃), a significant nighttime oxidant in the atmosphere, reacts with this compound, leading to the formation of organic nitrates (ONs) and secondary organic aerosols (SOA). copernicus.orgacs.orgcopernicus.orgresearchgate.net This polyolefinic monoterpene is considered a potentially significant, yet under-researched, source of these atmospheric components. copernicus.orgcopernicus.orgresearchgate.net

Experimental studies under dry conditions have quantified the products of this oxidation reaction. The total organic nitrate yield is approximately 14%, with hydroxy nitrates accounting for about 4% of the products. copernicus.orgcopernicus.orgresearchgate.netresearchgate.net The secondary organic aerosol yield is 10% or less under particle mass loadings relevant to the atmosphere. copernicus.orgcopernicus.orgresearchgate.net This is comparable to the yields observed from the reaction of α-pinene with the nitrate radical. copernicus.orgresearchgate.net

The proposed mechanism suggests that the addition of the nitrate radical to either of the two internal double bonds of the diene is the primary pathway. copernicus.orgresearchgate.net This addition is followed by decomposition, which predominantly forms a relatively volatile keto-aldehyde. This accounts for the observed low SOA yield. copernicus.orgresearchgate.net A significant portion of the organic nitrates that do partition to the particle phase are believed to retain the hydroxy nitrate functional group. copernicus.orgresearchgate.net The reaction pathways are crucial for understanding nighttime atmospheric chemistry, particularly in forested regions where biogenic emissions of such terpenes are high. copernicus.orgcopernicus.orgresearchgate.net

Table 1: Product Yields from the Nitrate Radical Oxidation of this compound

Product Yield (%) Conditions
Total Organic Nitrates 14 (+3/-2) Dry
Hydroxy Nitrates 4 (+1/-3) Dry
Secondary Organic Aerosol (SOA) ≤ 10 Atmospherically relevant particle mass loadings

Data sourced from comprehensive experimental investigations. copernicus.orgcopernicus.org

Peroxidation Mechanisms and Antioxidant Roles in Chemical Systems

This compound exhibits unusual and potent antioxidant properties, particularly in retarding lipid peroxidation. acs.orgcanada.canih.govacs.org Its mechanism of action is distinct from that of traditional antioxidants like vitamin E. nih.govacs.org

The autoxidation of this compound itself is a chain reaction that yields p-cymene (B1678584) as the sole organic product. acs.orgcanada.canih.govacs.org The key chain carrier in this process is the hydroperoxyl radical (HOO•). acs.orgcanada.canih.govacs.org This contrasts with the peroxidation of lipids, such as linoleic acid, where the chain-carrying species are lipid peroxyl radicals (LOO•). acs.orgcanada.canih.govacs.org

The antioxidant effect of this compound stems from a rapid cross-reaction between the hydroperoxyl radicals it generates and the lipid peroxyl radicals. canada.canih.govacs.org This fast termination step effectively breaks the peroxidation chain. This mechanism allows it to act synergistically with phenolic antioxidants. nih.govresearchgate.net The hydroperoxyl radicals produced during its oxidation can regenerate chain-breaking antioxidants, such as phenols, from their radical forms, thereby prolonging their protective effects. nih.govresearchgate.netunibo.it For instance, it can reduce quinones to catechols, enabling their antioxidant activity. nih.govresearchgate.net This synergistic capability makes it a promising natural antioxidant, especially for applications at high temperatures where it can extend the activity of compounds like α-tocopherol. unibo.it

Table 2: Key Species and Products in the Peroxidation of this compound

Reactant/System Chain-Carrying Radical Primary Organic Product
This compound Hydroperoxyl radical (HOO•) p-Cymene
Linoleic Acid Linoleylperoxyl radical (LOO•) Linoleyl hydroperoxides

This table highlights the different radical species involved in the peroxidation processes. acs.orgcanada.canih.govacs.org

Photochemical Transformations and Photo-Induced Reactivity

Photoreactions of Diene Systems

The photochemistry of 1,4-diene systems, such as this compound, is characterized by unique rearrangements. acs.orgslideshare.netyoutube.com A common photochemical transformation for 1,4-dienes is the di-π-methane rearrangement. acs.orgslideshare.net When irradiated, these compounds can form vinylcyclopropane (B126155) derivatives through a biradical intermediate. slideshare.netyoutube.com

In the context of heteroatomic systems, such as 2-aza-1,4-dienes, triplet-sensitized irradiation leads to the formation of N-cyclopropylimines and N-vinylaziridines via a 2-aza-di-π-methane rearrangement. acs.org While not directly involving this compound, these studies illustrate the fundamental photochemical reactivity of the 1,4-diene moiety. acs.org Other photoreactions of dienes include cycloadditions and hydrogen migrations. caltech.edu Photochemical electrocyclic reactions are also significant, where a 4π electron system like a diene can undergo a conrotatory ring closure to form a cyclobutene (B1205218) derivative under photochemical conditions. numberanalytics.com

Photoredox-Catalyzed Hydrogen Atom Transfer Reactions

This compound serves as an effective hydrogen atom donor in photoredox-catalyzed reactions. nih.gov These reactions often involve the generation of radicals under mild conditions using visible light. nih.govresearchgate.net In a reductive cross-coupling of two different olefins, this compound can be used as the hydrogen atom source in conjunction with a photoredox catalyst and a thiol co-catalyst. nih.gov

The general mechanism involves the photoredox catalyst, upon excitation, reducing an electron-poor olefin to a radical anion. nih.gov This is followed by protonation and subsequent radical addition to a second olefin. The resulting radical is then quenched by a hydrogen atom transfer from the thiol, which is regenerated by this compound. nih.gov This showcases the utility of this diene in facilitating C-H functionalization and C-C bond formation through radical pathways under mild, light-induced conditions. nih.govrsc.orgmdpi.com

Desymmetrisation and Stereoselective Reactions of Cyclohexa-1,4-dienes

Chiral Catalyst/Reagent-Mediated Desymmetrisation

The prochiral nature of the cyclohexa-1,4-diene core allows for desymmetrisation reactions to create chiral molecules with high stereocontrol. nih.govacs.orgcardiff.ac.uk Chiral catalysts or reagents can selectively react with one of the two enantiotopic double bonds, leading to the formation of enantioenriched products. nih.govacs.orgnih.gov

One successful approach is the use of chiral anion phase-transfer catalysis for the enantioselective bromoaminocyclization of cyclohexa-1,4-dienes. nih.govacs.org This method yields cis-3a-arylhydroindoles, which contain an all-carbon quaternary stereocenter, in good yields and with excellent enantioselectivities (up to 97% ee). nih.govacs.org Other strategies for desymmetrisation include iodocyclization reactions, which can proceed via various modes (5-endo, 5-exo, 6-endo, 6-exo, and 7-endo) with high diastereocontrol. acs.org Copper-catalyzed desymmetrisation of related cyclohexadienyltriisopropoxysilane has also been reported, yielding valuable chiral diene building blocks. nih.gov These methods highlight the potential of using the symmetrical cyclohexa-1,4-diene scaffold as a starting point for the asymmetric synthesis of complex molecules. nih.govacs.orgcardiff.ac.uk

Diastereoselective Cyclisation Reactions (e.g., Free-Radical, Prins, Haloetherification)

The unique structural arrangement of this compound, featuring two non-conjugated double bonds with different substitution patterns, provides a versatile platform for a variety of intramolecular cyclisation reactions. These reactions are often highly diastereoselective, enabling the construction of complex bicyclic systems with significant stereochemical control. Key examples include free-radical, Prins, and haloetherification cyclisations.

Free-Radical Cyclisation

Intramolecular free-radical cyclisations typically involve the generation of a radical species which then adds to a double bond within the same molecule. For a derivative of this compound, a radical could be initiated on a side chain, which then cyclizes onto one of the endocyclic double bonds. The regioselectivity of the cyclisation (i.e., which double bond is attacked and at which carbon) is governed by a combination of steric and electronic factors, as well as the stability of the resulting cyclized radical. Generally, 5-exo and 6-exo cyclisations are kinetically favored according to Baldwin's rules.

For instance, a derivative bearing a haloacetamide on the isopropyl group can undergo an atom-transfer radical cyclization (ATRC). In a process catalyzed by a copper complex, a radical is generated at the α-carbon to the carbonyl group. This radical can then attack the proximate trisubstituted double bond in a 5-exo-trig fashion to form a five-membered lactam ring fused to the cyclohexene (B86901) core. The stereochemistry of the newly formed ring junction is controlled by the transition state geometry, which seeks to minimize steric interactions.

Prins Cyclisation

The Prins reaction involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene, generating a carbocation intermediate that is subsequently trapped by a nucleophile. wikipedia.orgbrandeis.edu When applied to a substrate with a suitably positioned internal nucleophile, a cyclisation can occur. In the case of this compound, the reaction is expected to proceed preferentially at the more electron-rich, trisubstituted double bond. Protonation of the aldehyde (e.g., formaldehyde) by a Brønsted or Lewis acid generates a highly electrophilic oxonium ion. wikipedia.org

This electrophile adds to the trisubstituted double bond to form a stable tertiary carbocation. If the reaction is performed on a derivative containing a tethered hydroxyl group, this internal nucleophile can attack the carbocation, leading to the formation of a cyclic ether, often a tetrahydropyran (B127337) (THP) ring. beilstein-journals.org The diastereoselectivity of the cyclisation is dictated by the chair-like transition state, which positions bulky substituents in equatorial orientations to minimize steric strain, leading to predominantly cis- or trans-fused bicyclic products depending on the substrate geometry. beilstein-journals.org Variations of the Prins reaction, such as the halo-Prins reaction using a Lewis acid and a halogen source, can lead to the formation of halotetrahydropyrans with high diastereoselectivity. wikipedia.org

Haloetherification

Haloetherification is an electrophilic cyclisation that involves the reaction of an alkene with a halogen (e.g., iodine or bromine) in the presence of an internal oxygen nucleophile. masterorganicchemistry.com For a derivative of this compound bearing a pendant alcohol, this reaction can be a powerful method for desymmetrization and the creation of multiple stereocenters in a single step. researchgate.net

The reaction is initiated by the addition of the electrophilic halogen (e.g., I⁺ from I₂) to one of the double bonds, forming a cyclic halonium ion intermediate. masterorganicchemistry.com This is followed by an intramolecular, nucleophilic attack by the tethered hydroxyl group. The attack occurs in a stereospecific anti-fashion, opening the halonium ion and resulting in a bicyclic ether. Research on similar 1,4-cyclohexadiene (B1204751) systems has shown that iodoetherification can proceed with high levels of regio- and diastereoselectivity, controlled by the stereochemistry of the tethered chiral auxiliary. researchgate.net This process allows for the conversion of the prochiral diene into a complex chiral molecule with a defined stereochemical arrangement.

Reaction TypeKey ReagentsIntermediatePrimary Product TypeStereochemical Control
Free-Radical CyclisationRadical Initiator (e.g., AIBN, Et3B), Tin Hydrides, or Transition Metals (e.g., Cu(I))Carbon-centered radicalFused carbocycles or heterocycles (e.g., lactams)Transition state geometry (e.g., chair-like) minimizes sterics
Prins CyclisationAldehyde or Ketone, Brønsted or Lewis Acid (e.g., H2SO4, SnCl4)Carbocation / Oxocarbenium ionTetrahydropyrans, 1,3-diols, allylic alcoholsChair-like transition states with equatorial substituents favored
HaloetherificationHalogen (I2, Br2), Base (e.g., NaHCO3), Tethered alcoholCyclic halonium ionBicyclic ethersAnti-addition via backside attack on halonium ion

Selective Oxidation via Asymmetric Dihydroxylation and Epoxidation

The two double bonds of this compound exhibit different reactivities towards oxidation due to their different substitution patterns. The C1=C2 bond is trisubstituted and electron-rich, whereas the C4=C5 bond is disubstituted. This electronic difference allows for highly selective oxidation reactions, such as asymmetric dihydroxylation and epoxidation, to be directed primarily at the more reactive trisubstituted double bond.

Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for converting alkenes into chiral vicinal diols with high enantioselectivity. researchgate.net This reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.org Due to its mechanism, the reaction is highly site-selective for the most electron-rich double bond in a molecule. researchgate.net

When applied to this compound, dihydroxylation occurs almost exclusively at the trisubstituted C1=C2 double bond. The choice of the chiral ligand dictates the facial selectivity of the diol addition. The commercially available reagent mixtures, AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), deliver the two hydroxyl groups to opposite faces of the alkene, allowing access to either enantiomer of the resulting diol product with typically high enantiomeric excess (ee). wikipedia.org The reaction proceeds through a [3+2] cycloaddition of the osmium-ligand complex to the alkene, followed by hydrolysis to release the diol and regenerate the catalyst. researchgate.net

Epoxidation

Epoxidation involves the addition of a single oxygen atom across a double bond to form a three-membered cyclic ether known as an epoxide. Similar to dihydroxylation, the epoxidation of this compound is regioselective, favoring reaction at the more nucleophilic trisubstituted double bond. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst, such as a tungsten-based polyoxometalate.

Diastereoselectivity can be a key feature of these reactions. For example, the use of certain catalysts can lead to the formation of a racemic mixture of cis- and trans-epoxides. Furthermore, it is possible to achieve bis-epoxidation by using an excess of the oxidizing agent. In such cases, the diastereoselectivity of the second epoxidation can be directed by the first epoxide ring. Coordination of the catalyst to the oxygen of the mono-epoxide can direct the second epoxidation to the same face, leading to the exclusive formation of the syn-bis-epoxide.

Reaction TypeKey ReagentsSelectivityTypical ProductKey Features
Asymmetric DihydroxylationOsO4 (cat.), NMO or K3Fe(CN)6, (DHQ)2PHAL (AD-mix-α) or (DHQD)2PHAL (AD-mix-β)High regioselectivity for the trisubstituted double bond; high enantioselectivity.Chiral vicinal diolFacial selectivity is controlled by the choice of chiral ligand.
Epoxidationm-CPBA, or H2O2 with catalyst (e.g., Tungsten-based)High regioselectivity for the trisubstituted double bond.Mono- or bis-epoxideDiastereoselectivity in bis-epoxidation can be controlled to form syn products.

Advanced Spectroscopic and Analytical Characterization of 1 Propan 2 Yl Cyclohexa 1,4 Diene

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like 1-(propan-2-yl)cyclohexa-1,4-diene. In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification.

For instance, this compound has been identified as a major compound in the essential oil of Eucalyptus globulus using GC-MS. researchgate.net The mass spectrum of γ-terpinene typically shows a base peak at m/z 93.10. researchgate.net

Quantitative analysis using GC-MS can be performed by creating a calibration curve with known concentrations of a γ-terpinene standard. sigmaaldrich.comacs.org This allows for the determination of the exact amount of the compound in a sample. High-temperature headspace GC-MS is a variation of the technique that is particularly useful for analyzing terpenes in complex matrices like plant materials and e-juices. acs.org This method has been validated for the quantitation of select terpenes, including γ-terpinene, with good recovery and precision. nih.gov

The Kovats retention index, a relative measure of retention time, is another important parameter obtained from GC analysis that aids in the identification of this compound. The NIST Chemistry WebBook lists numerous Kovats retention indices for γ-terpinene on various non-polar columns and under different temperature conditions. nist.govnist.gov

Table 1: GC-MS Data for this compound

Parameter Value Reference
Molecular Formula C₁₀H₁₆ nih.gov
Molecular Weight 136.23 g/mol sigmaaldrich.com
Base Peak (m/z) 93.10 researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and their arrangement within the molecule, providing a unique spectral fingerprint.

The IR spectrum of this compound has been recorded and is available in public databases. nist.govchemicalbook.com These spectra show characteristic absorption bands corresponding to the stretching and bending vibrations of its C-H and C=C bonds.

A comparative study of γ-terpinene and α-phellandrene using FTIR-ATR and FT-Raman spectroscopy has been conducted. researchgate.netnih.govacs.orgacs.org The vibrational spectra were interpreted with the aid of quantum chemical calculations, which helped to assign the observed bands to specific normal modes of the molecule. researchgate.netnih.govacs.orgacs.org The analysis of vibrational modes helps in understanding the molecule's structure and conformational preferences. researchgate.netlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound shows distinct signals for the different types of protons in the molecule. chemicalbook.com For example, the protons of the isopropyl group, the vinylic protons, and the methylene (B1212753) protons all appear at characteristic chemical shifts. nih.gov

The ¹³C NMR spectrum provides information about the carbon skeleton. chemicalbook.com The chemical shifts of the carbon atoms in the cyclohexadiene ring and the isopropyl group are unique and aid in confirming the structure. nih.gov Two-dimensional NMR techniques, such as COSY and HMQC, can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. bmrb.io

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Isopropyl CH ~2.60 ~34.63
Isopropyl CH₃ ~1.05 ~23.02
Vinylic CH ~5.43 ~116.06, ~118.94
Methylene CH₂ ~2.12 - 2.28 ~27.60, ~31.68
Vinylic C (quaternary) - ~131.26, ~140.64
Methyl C (on ring) ~1.67 ~21.33

Data sourced from PubChem and the Human Metabolome Database. nih.gov

Spectrophotometric Monitoring of Chemical Transformations

Spectrophotometry, particularly UV-Vis spectrophotometry, can be used to monitor chemical reactions involving this compound. Changes in the concentration of the reactant or the formation of a product that absorbs UV or visible light can be followed over time.

For example, the transformation of γ-terpinene can be monitored by observing changes in its UV absorption spectrum. The photochemistry of related diene systems has been studied using UV/Vis spectroscopy in conjunction with matrix isolation, where the disappearance of the reactant's absorption bands and the appearance of new bands corresponding to the photoproducts are monitored. chemrxiv.org In a study of Ötzi the Iceman, the presence of gamma-terpinene (B192506) was detected and taken as an indicator of the consumption of herbs. wikipedia.org While not a direct monitoring of a transformation, this illustrates the use of spectroscopic detection in a complex biological context.

Theoretical and Computational Chemistry Studies on 1 Propan 2 Yl Cyclohexa 1,4 Diene

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in understanding the electronic structure and conformational preferences of molecules like 1-(propan-2-yl)cyclohexa-1,4-diene, also known as γ-terpinene. These computational methods provide insights into molecular properties that are often difficult to determine experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been employed to explore the structural and spectroscopic characteristics of the γ-terpinene molecule. researchgate.net DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to optimize the molecular structure of γ-terpinene. researchgate.net

These calculations are crucial for understanding various molecular properties:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of molecular reactivity. For γ-terpinene, the energy gap between HOMO and LUMO has been calculated to be 5.8767 eV. researchgate.net A smaller energy gap generally implies higher reactivity.

Spectroscopic Analysis: DFT calculations can predict vibrational frequencies, which can then be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy to confirm the molecular structure. researchgate.net

Reactivity Descriptors: Other quantum chemical descriptors such as electron affinity, ionization potential, and chemical hardness can be derived from DFT calculations, providing further insights into the molecule's reactivity. researchgate.net

ParameterCalculated ValueSignificance
HOMO-LUMO Energy Gap5.8767 eV researchgate.netIndicates the molecule's electronic excitability and chemical reactivity.
Electron Affinity0.41007 eV researchgate.netA lower value suggests higher reactivity with nucleophiles.

Conformational Analysis of the Isopropyl Group and Cyclohexadiene Ring

The three-dimensional structure of this compound is not rigid. Both the cyclohexadiene ring and the isopropyl group can adopt different conformations.

The cyclohexadiene ring in 1,4-cyclohexadiene (B1204751) derivatives can exist in a planar or a slightly boat-like conformation. Computational studies can determine the most stable conformation by calculating the energies of these different arrangements.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. These simulations can reveal information about the dynamics of molecular interactions and conformational changes.

Ab Initio Molecular Dynamics (AIMD) for Molecular Interactions

Ab initio molecular dynamics (AIMD) is a type of MD simulation where the forces between atoms are calculated "from first principles" using quantum mechanics, typically DFT. This approach is computationally intensive but provides a highly accurate description of molecular interactions.

AIMD simulations can be used to study:

Solvation effects: How the presence of a solvent affects the structure and dynamics of γ-terpinene.

Intermolecular interactions: The nature of interactions between γ-terpinene molecules or with other molecules in its environment.

Reaction dynamics: The time evolution of a chemical reaction involving γ-terpinene, providing insights into the transition states and reaction pathways. nih.gov

The development of new computational methods and powerful hardware, such as GPUs, is making AIMD simulations of increasingly large and complex systems feasible. princeton.edu

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can map out the most likely reaction pathways.

For terpenes like γ-terpinene, computational studies have been used to investigate their atmospheric oxidation reactions, for example, with nitrate (B79036) radicals (NO₃). copernicus.orgcopernicus.org These studies can help to:

Propose reaction mechanisms: By identifying the most stable intermediates and the lowest energy transition states, a step-by-step mechanism can be proposed. copernicus.org

Explain experimental observations: Computational results can provide a theoretical basis for experimentally observed product distributions and reaction rates. For instance, they can help explain why γ-terpinene is a more efficient precursor of secondary organic aerosols (SOAs) compared to its isomer α-terpinene. copernicus.org

Predict reactivity: By comparing the activation energies for different reaction pathways, the most favorable reaction can be predicted.

Reaction StudiedComputational FindingReference
Oxidation by NO₃ radicalProposed chemical mechanisms involving peroxy and alkoxy reaction pathways. copernicus.org
Organic nitrate formationCalculations support the experimental finding that organic nitrates are major products. copernicus.org

Force Field Calculations and Molecular Strain Analysis in Polycyclic Systems

While DFT provides high accuracy, it is computationally expensive for very large systems. Force field calculations offer a faster, albeit more approximate, method for studying the structure and energy of molecules. A force field is a set of empirical potential energy functions that describe the interactions between atoms. researchgate.net

Force field calculations are particularly useful for:

Conformational searches: Efficiently exploring the vast number of possible conformations of a flexible molecule to find the lowest energy structures.

Molecular strain analysis: Quantifying the strain energy within a molecule, especially in cyclic or polycyclic systems. Strain arises from deviations from ideal bond lengths, bond angles, and dihedral angles. nih.gov In strained molecules, this excess energy can drive chemical reactions.

Modeling large systems: Simulating large assemblies of molecules, such as liquids or materials containing γ-terpinene.

The accuracy of force field calculations depends on the quality of the parameters used in the potential energy functions. These parameters are often derived from experimental data or high-level quantum chemical calculations. soton.ac.ukscispace.com

Ecological and Environmental Research on 1 Propan 2 Yl Cyclohexa 1,4 Diene

Role in Plant Secondary Metabolism and Ecological Interactions

1-(Propan-2-yl)cyclohexa-1,4-diene is a natural monoterpene that has been isolated from a variety of plant sources. nih.gov As a secondary metabolite, it is not involved in the primary functions of growth and development but plays a crucial role in the plant's interaction with its environment. mdpi.com The production of such terpenes is primarily for protection against stress, herbivores, and pathogenic microorganisms. mdpi.com

This compound is a significant component of the essential oils derived from citrus fruits and is noted for its characteristic lemon odor. nih.gov It has been identified in numerous plant species, including Camellia sinensis (the tea plant) and Artemisia thuscula. nih.gov Research has shown its presence in the volatile emissions of various trees, such as spruce, where it is found in higher concentrations compared to certain pine species. mdpi.com The synthesis of γ-terpinene and other volatile organic compounds (VOCs) by plants is a key defense strategy. These compounds can deter feeding by insects and inhibit the growth of fungi and bacteria. Furthermore, some research suggests that γ-terpinene may possess sedative and anesthetic properties, which could influence its ecological interactions. mdpi.com

The emission of this compound is part of a complex chemical signaling system within ecosystems. These signals can attract pollinators, repel pests, and even warn neighboring plants of impending threats. Its presence in the essential oils of many aromatic plants underscores its importance in the chemical ecology of these species. nih.govpsu.edu

Table 1: Documented Plant Sources of this compound

Plant SpeciesCommon NameFamilyReference
Citrus spp.Citrus FruitsRutaceae nih.govpsu.edu
Camellia sinensisTea PlantTheaceae nih.gov
Artemisia thuscula-Asteraceae nih.gov
Picea spp.SprucePinaceae mdpi.com
Dendrobium spp.Fragrant DendrobiumOrchidaceae psu.edu

Atmospheric Fate and Contribution to Secondary Organic Aerosol (SOA) Formation

As a biogenic volatile organic compound (BVOC), this compound emitted by vegetation plays a significant role in atmospheric chemistry. copernicus.org Once in the atmosphere, it is highly reactive and subject to degradation by key atmospheric oxidants, primarily the hydroxyl radical (•OH) during the daytime and the nitrate (B79036) radical (NO₃) at night. acs.orgcopernicus.org These reactions are critical in determining the atmospheric lifetime of the compound and lead to the formation of various secondary products, including secondary organic aerosols (SOAs). copernicus.orglmaleidykla.lt

The reaction of γ-terpinene with •OH is rapid, with a reported rate constant of 1.77 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.org The primary reaction pathways involve the addition of the •OH radical to the double bonds in the γ-terpinene structure, which then react with atmospheric oxygen (O₂) to form peroxy radicals. acs.org These radicals can undergo further reactions, including autoxidation, leading to the formation of highly oxygenated, low-volatility products that are key precursors to SOA formation. acs.org

Similarly, the reaction with the nitrate radical is an important nocturnal loss process for γ-terpinene. copernicus.org Studies have measured the rate constant for the reaction with NO₃ to be (2.9 ± 1.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org Research comparing it with its isomer, α-terpinene, revealed that while organic nitrate formation yields are similar, γ-terpinene is a much more efficient precursor of secondary organic aerosols. copernicus.org This highlights the influence of the compound's specific chemical structure on its potential to form atmospheric aerosols, which have implications for air quality and climate. copernicus.org

Table 2: Atmospheric Reaction Rate Constants for this compound

OxidantRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Reference
Hydroxyl Radical (•OH)1.77 x 10⁻¹⁰ acs.orgcopernicus.org
Nitrate Radical (NO₃)2.9 x 10⁻¹¹ copernicus.org
Ozone (O₃)1.40 x 10⁻¹⁶ copernicus.org

Volatile Organic Compound (VOC) Profiling in Environmental and Biological Samples

VOC profiling is a critical analytical method used to identify and quantify the suite of volatile organic compounds in a given sample, providing a chemical fingerprint of its source, be it biological or environmental. lmaleidykla.ltnih.govourair.org this compound is frequently detected in such profiles, particularly in studies of biogenic emissions from forested areas. lmaleidykla.lt

The presence and concentration of this compound and other VOCs can vary significantly depending on the type of vegetation, time of day, season, and other environmental factors. mdpi.comnih.gov By profiling these compounds, scientists can distinguish between different environments, such as a rainforest and a nearby agricultural plantation, which exhibit distinct VOC signatures. lmaleidykla.ltresearchgate.net This information is vital for understanding the sources of reactive carbon in the atmosphere and for accurately modeling air quality and atmospheric processes. copernicus.orgcopernicus.org

Table 3: Environmental and Biological Samples Where this compound has been Profiled

Sample Type / LocationContextKey FindingReference
Southeastern US Forest AirAtmospheric ChemistryDetected as one of 11 monoterpene species contributing to regional atmospheric reactivity. copernicus.orgcopernicus.org
Borneo Rainforest AirLand-Use Change ImpactPart of the distinct VOC fingerprint of the rainforest boundary layer. researchgate.net
Urban Air (Vilnius City)Environmental DiscriminationBiogenic VOCs like terpenes are used as markers to distinguish different urban environments. lmaleidykla.lt
Headspace of Aspergillus CulturesClinical Diagnostics ResearchIncluded in profiles of VOCs produced by cultured clinical fungal isolates. nih.gov

Current Research Applications and Future Directions for 1 Propan 2 Yl Cyclohexa 1,4 Diene Research

1-(Propan-2-yl)cyclohexa-1,4-diene as a Synthetic Reagent and Intermediate in Organic Synthesis

This compound serves as a valuable and versatile starting material in organic synthesis, primarily due to its reactive diene system and its potential for aromatization. A significant application is its role as a precursor to p-cymene (B1678584), an important aromatic compound with uses in the fragrance, pharmaceutical, and chemical industries.

The conversion of γ-terpinene to p-cymene is typically achieved through dehydrogenation or oxidation reactions. Research has focused on developing efficient and environmentally friendly catalytic systems for this transformation. For instance, an electrochemical method utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a mediator has been reported for the oxygen-free catalytic dehydrogenation of γ-terpinene to p-cymene with high yields. researchgate.netrsc.org This method offers a green alternative to traditional approaches that often require harsh conditions and expensive metal catalysts. rsc.org The reaction can be optimized by adjusting factors such as the base, substrate concentration, and current, achieving yields of over 93%. researchgate.netrsc.org

Furthermore, the synthesis of p-cymene from cyclic monoterpenes like γ-terpinene can be accomplished using Friedel-Crafts catalysts such as FeCl₃ and air as an oxidant. researchgate.net This process involves the isomerization of other monoterpenes to terpinenes, which then undergo oxidation to form p-cymene. researchgate.net The driving force for the easy aromatization of 1,4-cyclohexadiene (B1204751) derivatives like γ-terpinene is the formation of a stable aromatic ring. wikipedia.org

Beyond its conversion to p-cymene, the conjugated double bond system in this compound makes it a suitable reactant in various cycloaddition reactions, allowing for the construction of complex cyclic molecules. guidechem.com Its use as a renewable biomass resource, often derived from turpentine, makes it an attractive starting material for producing high-value-added, deep-processed chemical products. guidechem.com

Advances in Synthetic Biology Approaches for Terpenoid Production

The production of terpenoids, including this compound, is undergoing a significant transformation driven by advances in synthetic biology. caltech.edu Traditional extraction from plant sources can be inefficient and unsustainable. nih.gov Consequently, researchers are engineering microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, for the sustainable and efficient production of these valuable compounds. caltech.edu

Metabolic engineering of E. coli has been a primary focus for producing γ-terpinene. This involves the introduction of heterologous biosynthetic pathways, such as the mevalonate (B85504) (MVA) pathway, to increase the supply of the precursor geranyl diphosphate (B83284) (GPP). nih.gov By expressing key enzymes like γ-terpinene synthase (TPS), these engineered microbes can convert GPP into γ-terpinene.

One study detailed the engineering of an E. coli strain by introducing a heterologous MVA pathway along with a geranyl diphosphate synthase and a γ-terpinene synthase gene. nih.gov Through optimization of culture conditions, a significant titer of γ-terpinene was achieved. Another approach involved the overexpression of terpene synthases from Citrus unshiu and Fusarium fujikuroi in an engineered Aspergillus nidulans strain, leading to improved yields of γ-terpinene. researchgate.net

These synthetic biology approaches offer a promising alternative to traditional methods, enabling the production of non-native terpenes in well-established industrial microorganisms. caltech.edu The ability to manipulate and optimize metabolic pathways provides a powerful tool for enhancing the production of this compound and other valuable terpenoids.

MicroorganismEngineering StrategyKey Genes IntroducedReported Titer of γ-terpinene
Escherichia coliHeterologous mevalonate (MVA) pathway expressionγ-terpinene synthase (TPS), Geranyl diphosphate synthase (GPPS)Up to 275.41 mg/L in fed-batch fermentation
Aspergillus nidulansOverexpression of terpene synthasesγ-terpinene synthase from Citrus unshiu, ent-kaurene (B36324) synthase from Fusarium fujikuroiImproved yields (specific titer not detailed in source)

Unveiling Novel Reaction Pathways and Catalytic Systems Involving the Compound

Research into this compound is uncovering novel reaction pathways and catalytic systems that expand its synthetic utility. A notable advancement is the development of an environmentally friendly electrochemical method for its oxidation to p-cymene. rsc.org This process utilizes TEMPO as a catalyst and avoids the need for harsh oxidants or precious metal catalysts, which are often required in traditional methods. rsc.org The reaction mechanism involves the modulation of the microenvironment at the reaction interface by altering cation concentration and alkalinity to achieve selective dehydrogenation and aromatization. rsc.orgrsc.org

In addition to electrochemical methods, heterogeneous catalytic systems are being explored. For instance, the isomerization of limonene (B3431351) over a Ti-SBA-15 catalyst has been shown to produce a mixture of valuable monoterpenes, including γ-terpinene, terpinolene, α-terpinene, and p-cymene. dntb.gov.ua This highlights the potential for developing selective catalysts that can direct the transformation of other readily available terpenes into this compound.

The inherent reactivity of the 1,4-diene system also allows for its participation in various catalytic transformations. For example, it can act as a synergist in antioxidant mixtures, regenerating chain-breaking antioxidants through the formation of hydroperoxyl radicals. researchgate.net This catalytic antioxidant activity opens up possibilities for its use in stabilizing materials prone to oxidation.

Development of Advanced Analytical and Detection Technologies

The accurate detection and quantification of this compound are crucial for both research and industrial applications. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a primary analytical technique for the analysis of volatile terpenes like γ-terpinene. thieme-connect.comsigmaaldrich.com This method allows for the separation, identification, and quantification of individual components in complex mixtures, such as essential oils or the products of biosynthetic pathways.

To enhance the sensitivity and selectivity of detection, various sampling and introduction techniques have been developed. These include static headspace, solid-phase microextraction (SPME), and liquid injection of an organic solvent extract. researchgate.net While all three techniques can detect lower boiling monoterpenes, liquid injection of a hexane (B92381) extract has been shown to be more effective for analyzing higher boiling sesquiterpenes in the same sample. researchgate.net

For comprehensive analysis, multimodal approaches are being advocated. A recent study demonstrated that combining liquid injection GC-MS with derivatization to trimethylsilyl (B98337) ethers followed by GC-MS analysis provides a more complete profile of terpenes in essential oils. researchgate.net Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) is emerging as a powerful tool for the simultaneous quantification of terpenes and cannabinoids, eliminating the need for derivatization. nih.gov

Analytical TechniqueKey FeaturesCommon Applications
Gas Chromatography-Mass Spectrometry (GC-MS)High separation efficiency for volatile compounds. Provides structural information for identification.Analysis of essential oils, quality control of fragrance and flavor products, monitoring of biosynthetic production. thieme-connect.comsigmaaldrich.com
Solid-Phase Microextraction (SPME)-GC-MSSolvent-free sampling technique, good for volatile and semi-volatile analysis.Analysis of headspace volatiles from biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with APCIAllows for the analysis of less volatile and thermally labile compounds without derivatization. High sensitivity and selectivity.Simultaneous analysis of terpenes and other classes of compounds like cannabinoids. nih.gov

Exploration of Biosynthetic Networks and Enzyme Engineering

A deeper understanding of the biosynthetic networks leading to this compound is crucial for enhancing its production through biotechnological means. The key enzyme responsible for its formation is γ-terpinene synthase (TPS), which catalyzes the cyclization of geranyl diphosphate (GPP). nih.govwikipedia.org This enzyme has been isolated from various plants, including Thymus vulgaris (thyme). wikipedia.org

The biosynthesis of γ-terpinene is often linked to the production of other aromatic monoterpenes. For example, in Thymus vulgaris, γ-terpinene is a direct precursor to p-cymene and thymol. nih.gov Recent transcriptomic studies in plants like Bunium persicum (Persian cumin) have identified highly expressed genes for terpinene synthases (TPS1 and TPS2) that correlate with γ-terpinene production. nih.gov Such studies provide valuable insights into the regulatory mechanisms of the biosynthetic pathway.

Enzyme engineering, particularly through directed evolution, is a powerful strategy for improving the properties of γ-terpinene synthase and other terpene cyclases. nih.govau.dk Terpene synthases are known to be evolvable, with the potential to accept non-natural substrates and exhibit high product selectivity. caltech.edu Researchers are developing high-throughput screening methods to facilitate the directed evolution of these enzymes. nih.gov For instance, a colorimetric screen has been developed to assay terpene synthase cyclization activity, enabling the rapid screening of mutant libraries for desired properties like enhanced thermostability without compromising catalytic activity. nih.gov By applying these techniques, it is possible to engineer more robust and efficient γ-terpinene synthases for industrial-scale production.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.